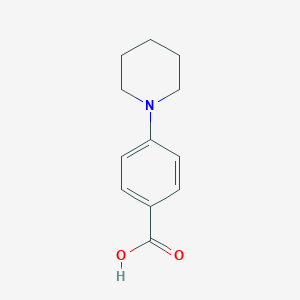

4-Piperidin-1-yl-benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-piperidin-1-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGJNUESQBVPXAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22090-24-0 | |

| Record name | 4-(piperidin-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Piperidin-1-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining 4-Piperidin-1-yl-benzoic acid, a valuable building block in medicinal chemistry and drug development. The document details three core synthetic strategies: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Buchwald-Hartwig Amination, and Nucleophilic Substitution of a Benzylic Halide. Each method is presented with detailed experimental protocols, comparative quantitative data, and workflow visualizations to aid in methodological selection and implementation.

Nucleophilic Aromatic Substitution (SNAr) Pathway

The Nucleophilic Aromatic Substitution (SNAr) reaction is a direct and often cost-effective method for the synthesis of this compound. This pathway involves the reaction of a 4-halobenzoic acid with piperidine, where the halogen atom is displaced by the piperidine nucleophile. The reactivity of the aryl halide is highly dependent on the nature of the halogen, with fluorine being the most activated leaving group, followed by chlorine and bromine.

Experimental Protocol: From 4-Fluorobenzoic Acid

This protocol is adapted from a similar synthesis of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid.[1]

-

Reaction Setup: In a round-bottom flask, combine 4-fluorobenzoic acid (1.0 eq), piperidine (1.2 eq), and potassium carbonate (K2CO3) (1.5 eq).

-

Solvent Addition: Add dry acetonitrile to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Reaction Conditions: Stir the mixture vigorously under a nitrogen atmosphere and heat to 80 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid K2CO3 and evaporate the acetonitrile under reduced pressure.

-

Purification: Dissolve the residue in water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 4-5 to precipitate the product. The crude product can be collected by filtration and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

A similar procedure for the synthesis of a substituted 2-(piperidin-1-yl)benzoic acid derivative from a fluoroaromatic precursor resulted in a yield of 79%.[2]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3] This method is particularly useful for less reactive aryl halides such as bromides and chlorides and offers a broad substrate scope.

Experimental Protocol: From 4-Bromobenzoic Acid

This protocol is based on a general procedure for the Buchwald-Hartwig amination.[4]

-

Catalyst Preparation: In a Schlenk flask, under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., Pd2(dba)3, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., sodium tert-butoxide, 1.4 eq).

-

Reagent Addition: Add anhydrous, degassed toluene via syringe, followed by 4-bromobenzoic acid (1.0 eq) and piperidine (1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water.

-

Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Nucleophilic Substitution of a Benzylic Halide

An alternative approach involves the nucleophilic substitution of a benzylic halide, such as 4-(chloromethyl)benzoic acid, with piperidine. This method avoids the direct substitution on the aromatic ring and can proceed under milder conditions.

Experimental Protocol: From 4-(Chloromethyl)benzoic Acid

This protocol is adapted from the synthesis of a similar compound, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride.[5][6]

-

Reaction Setup: In a reactor equipped with a stirrer and thermometer, add 4-(chloromethyl)benzoic acid (1.0 eq), piperidine (1.1-1.5 eq), and a base such as sodium hydroxide (1.1 eq) or sodium bicarbonate (1.5 eq).

-

Solvent Addition: Add a suitable solvent such as water or acetonitrile (e.g., 4 mL per gram of starting material).

-

Reaction Conditions: Stir the mixture at a controlled temperature, for instance, 50 °C for 1-2 hours.

-

Monitoring: The reaction progress can be monitored by TLC or HPLC.

-

Work-up: After completion, cool the reaction solution to room temperature.

-

Purification: The product can be isolated by adjusting the pH of the aqueous solution to precipitate the carboxylic acid, followed by filtration and washing. Further purification can be achieved by recrystallization. A patent describing a similar synthesis reported a yield of 96.8% with a purity of 99.8%.[6]

Comparative Summary of Synthesis Pathways

The selection of an optimal synthetic route depends on various factors including the availability and cost of starting materials, desired yield and purity, and the available laboratory equipment. The following table summarizes the key aspects of the described pathways.

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Nucleophilic Substitution of Benzylic Halide |

| Starting Material | 4-Halobenzoic acid (F, Cl, Br) | 4-Halobenzoic acid (Br, Cl) | 4-(Chloromethyl)benzoic acid |

| Key Reagents | Piperidine, Base (e.g., K2CO3) | Piperidine, Pd-catalyst, Ligand, Base | Piperidine, Base (e.g., NaOH) |

| Typical Solvents | Acetonitrile, DMF, DMSO | Toluene, Dioxane | Water, Acetonitrile |

| Reaction Temperature | 80-150 °C | 80-110 °C | 30-60 °C |

| Reported Yields | Moderate to High (e.g., ~79% for a derivative[2]) | High | High (e.g., ~97% for a similar compound[6]) |

| Advantages | Simple, no metal catalyst required. | Broad substrate scope, high yields. | Milder reaction conditions, high yields. |

| Disadvantages | Requires activated aryl halides (F > Cl > Br). | Cost and toxicity of palladium catalyst and ligands. | Starting material may be less common. |

Conclusion

This guide outlines three robust and experimentally validated pathways for the synthesis of this compound. The choice between Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Nucleophilic Substitution of a Benzylic Halide will depend on the specific requirements of the research or development project. For a direct and metal-free approach, SNAr with 4-fluorobenzoic acid is a strong candidate. For broader substrate applicability and potentially higher yields with less reactive halides, the Buchwald-Hartwig amination is a powerful alternative. The route starting from 4-(chloromethyl)benzoic acid offers the advantage of milder reaction conditions and high reported yields. Researchers and drug development professionals are encouraged to consider the comparative data presented to select the most suitable method for their application.

References

- 1. Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 6. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Piperidin-1-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Piperidin-1-yl-benzoic acid (CAS No. 22090-24-0), a versatile building block in pharmaceutical and chemical research. The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Data

The physicochemical properties of a compound are critical in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of the key quantitative data for this compound is presented below.

| Property | Value | Type |

| Molecular Formula | C₁₂H₁₅NO₂ | --- |

| Molecular Weight | 205.25 g/mol | --- |

| Melting Point | 222-224 °C | Experimental |

| Boiling Point | 388.9 ± 25.0 °C | Predicted |

| pKa | 3.65 ± 0.10 | Predicted |

| logP | 2.3751 | Predicted |

| Aqueous Solubility | See Protocol Below | |

| Appearance | White to pink solid | Experimental |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by observing the temperature at which it transitions from a solid to a liquid phase.

Materials:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Sample of this compound, finely powdered

-

Heating bath medium (e.g., mineral oil for Thiele tube)

Procedure:

-

Sample Preparation: A small amount of the finely powdered compound is introduced into a capillary tube and packed down to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the heating apparatus.

-

Heating: The heating bath is heated slowly, at a rate of approximately 2°C per minute, to ensure accurate measurement.

-

Observation: The temperatures at which the substance begins to melt (the first appearance of liquid) and when it has completely melted are recorded. This provides the melting point range. For a pure compound, this range is typically narrow (0.5-1.0°C).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the acid dissociation constant (pKa) of a substance.

Materials:

-

Potentiometer with a pH electrode

-

Buret

-

Magnetic stirrer and stir bar

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

0.15 M potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Volumetric flasks and pipettes

-

Sample of this compound

Procedure:

-

Instrument Calibration: The potentiometer is calibrated using standard buffers of known pH (e.g., 4, 7, and 10).

-

Sample Preparation: A known concentration of the compound (e.g., 1 mM) is prepared in a suitable solvent (e.g., water or a co-solvent if solubility is low). The ionic strength is kept constant with KCl solution.

-

Titration: The sample solution is made acidic (pH 1.8-2.0) with 0.1 M HCl. The solution is then titrated with standardized 0.1 M NaOH, added in small increments. The pH is recorded after each addition, allowing the system to equilibrate. Titration continues until the pH reaches approximately 12-12.5.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The inflection point of the curve corresponds to the equivalence point, and the pKa can be determined from the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure reproducibility.[1]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its pharmacokinetic properties. The shake-flask method is the traditional and most reliable technique for its determination.[2]

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer solution (e.g., phosphate-buffered saline, PBS, pH 7.4), pre-saturated with n-octanol

-

Separatory funnels or vials

-

Shaker or vortex mixer

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

-

Sample of this compound

Procedure:

-

Phase Saturation: n-Octanol and the aqueous phase are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a separatory funnel in a defined volume ratio.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 2 hours) to allow for the compound to partition between the two phases.[3] The mixture is then allowed to stand undisturbed for complete phase separation (e.g., overnight).[3]

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility Determination

Aqueous solubility is a fundamental property that affects a drug's absorption and bioavailability.

Materials:

-

Water (or buffer of desired pH)

-

Vials with screw caps

-

Shaker or rotator

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis)

-

Sample of this compound

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the aqueous medium in a vial.

-

Equilibration: The vial is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a calibrated analytical method. This concentration represents the aqueous solubility of the compound under the experimental conditions.

Visualizations

The following diagrams illustrate the logical workflow for determining the physicochemical properties of a compound like this compound.

Caption: Workflow for Synthesis, Characterization, and Data Reporting.

Caption: Experimental Workflows for Key Physicochemical Properties.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]

4-Piperidin-1-yl-benzoic Acid: A Technical Guide to its Structural Elucidation and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 4-Piperidin-1-yl-benzoic acid. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document combines information from analogous compounds, theoretical predictions, and established analytical methodologies to present a thorough profile. This guide covers proposed synthetic routes, predicted spectroscopic and physicochemical properties, and potential biological activities, offering a foundational resource for researchers interested in this compound.

Introduction

This compound is a heterocyclic aromatic carboxylic acid with the molecular formula C₁₂H₁₅NO₂. It incorporates a piperidine ring attached via its nitrogen atom to the para-position of a benzoic acid moiety. The piperidine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. Similarly, the benzoic acid group provides a handle for further chemical modifications and can interact with biological targets. While this specific isomer has not been extensively studied, related piperidine and piperazine-containing benzoic acid derivatives have shown promise as enzyme inhibitors and modulators of various signaling pathways, suggesting potential therapeutic applications for this compound.[1]

Structural Elucidation and Physicochemical Properties

The structural and physicochemical properties of this compound are summarized below. Spectroscopic data are predicted based on the analysis of structurally similar compounds and computational models, as direct experimental spectra are not widely available.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| CAS Number | 68064-51-7 | |

| Appearance | Predicted: White to off-white solid | - |

| Melting Point | 214-219 °C | [3] |

| pKa | Predicted: ~4.5 (carboxylic acid) | - |

| XlogP | Predicted: 3.0 | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts for this compound in a typical NMR solvent like DMSO-d₆ are presented below. These predictions are based on the known spectra of benzoic acid, piperidine, and their derivatives.[4][5][6]

Table 2: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | -COOH |

| ~7.8 | d | 2H | Aromatic (ortho to -COOH) |

| ~7.0 | d | 2H | Aromatic (ortho to piperidine) |

| ~3.4 | t | 4H | Piperidine (-CH₂-N-Ar) |

| ~1.7 | m | 4H | Piperidine (-CH₂-) |

| ~1.5 | m | 2H | Piperidine (-CH₂-) |

Table 3: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | -COOH |

| ~154 | Aromatic (C-N) |

| ~131 | Aromatic (C ortho to -COOH) |

| ~122 | Aromatic (C-COOH) |

| ~114 | Aromatic (C ortho to N) |

| ~48 | Piperidine (-CH₂-N-Ar) |

| ~25 | Piperidine (-CH₂-) |

| ~24 | Piperidine (-CH₂-) |

Infrared (IR) Spectroscopy

The expected characteristic infrared absorption bands for this compound are listed below, based on the known spectral features of benzoic acids and tertiary amines.

Table 4: Predicted IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2950, ~2850 | Medium | C-H stretch (aliphatic) |

| ~1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-N stretch (aromatic amine) |

| ~1200 | Strong | C-O stretch (carboxylic acid) |

| ~920 | Broad | O-H bend (out-of-plane) |

Mass Spectrometry (MS)

Predicted mass spectrometry data for this compound is available from computational tools. The expected fragmentation pattern would involve the loss of the carboxylic acid group and fragmentation of the piperidine ring.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 205.11 | [M]⁺ | Molecular Ion |

| 206.12 | [M+H]⁺ | Protonated Molecular Ion |

| 188.11 | [M-OH]⁺ or [M-H₂O+H]⁺ | Loss of hydroxyl or water |

| 160.10 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 120.08 | [M-C₅H₁₀N]⁺ (fragment of benzoic acid) | Fragmentation of the piperidine ring |

Experimental Protocols

Synthesis of this compound

A viable synthetic route for this compound is the nucleophilic aromatic substitution of 4-fluorobenzoic acid with piperidine. The following protocol is adapted from similar syntheses of related compounds.[7]

Materials:

-

4-Fluorobenzoic acid

-

Piperidine

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask, add 4-fluorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

-

Add piperidine (1.2 eq) to the mixture.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Acidify the aqueous mixture to pH 3-4 with 1 M HCl. A precipitate should form.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water.

-

Dry the purified product under vacuum to yield this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The solid sample would be analyzed as a KBr pellet.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source to confirm the molecular weight and elemental composition.

Potential Biological Activity and Signaling Pathways

While direct biological studies on this compound are lacking, the structural motifs suggest several potential areas for investigation.

-

Enzyme Inhibition: Structurally related piperidine-containing compounds have been investigated as inhibitors of various enzymes. For instance, a substituted 2-(piperidin-1-yl)benzoic acid derivative was identified as an inhibitor of ERAP2, an aminopeptidase involved in the immune response.[1] Other analogs have been explored as xanthine oxidase inhibitors for the treatment of gout.[8] It is plausible that this compound could exhibit inhibitory activity against similar or different enzyme targets.

-

Inflammasome Modulation: Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one have been identified as inhibitors of the NLRP3 inflammasome, a key component of the innate immune system implicated in a variety of inflammatory diseases.[9][10] The piperidine moiety is crucial for the activity of these compounds. This suggests that this compound could be a starting point for the development of novel NLRP3 inhibitors.

Below is a hypothetical signaling pathway illustrating how a derivative of this compound might inhibit the NLRP3 inflammasome.

References

- 1. CN103382191A - Preparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 2. PubChemLite - 4-(piperidin-1-yl)benzoic acid (C12H15NO2) [pubchemlite.lcsb.uni.lu]

- 3. 22090-24-0 Cas No. | 4-(Piperidin-1-yl)benzoic acid | Apollo [store.apolloscientific.co.uk]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. CN103382191B - Preparation method of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride - Google Patents [patents.google.com]

- 9. US7598249B2 - Piperazinyl and piperidinyl ureas as modulators of fatty acid amide hydrolase - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 4-Piperidin-1-yl-benzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 4-piperidin-1-yl-benzoic acid represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the anti-inflammatory, NLRP3 inflammasome inhibitory, glycine transporter 1 (GlyT1) inhibitory, histamine H3 receptor antagonist, and antimicrobial properties of various classes of these derivatives. The information is compiled from recent scientific literature to aid researchers and drug development professionals in their exploration of this promising chemical space. This document summarizes key quantitative data, details experimental protocols for the synthesis and biological evaluation of these compounds, and visualizes relevant signaling pathways and experimental workflows.

I. Anti-inflammatory Activity of 2-(Piperidin-4-yl)-1H-benzo[d]imidazole Derivatives

A significant area of investigation for this compound derivatives has been in the realm of anti-inflammatory agents. Specifically, 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives have shown potent inhibitory effects on the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Quantitative Data: Inhibition of NO and TNF-α Production

The inhibitory activities of a series of 2-(1-acylpiperidin-4-yl)-1H-benzo[d]imidazole derivatives are summarized below. The data highlights the structure-activity relationship (SAR), where modifications on the piperidine nitrogen significantly influence the potency.

| Compound ID | R Group | NO Production IC50 (μM)[1][2] | TNF-α Production IC50 (μM)[1][2] |

| 6a | 3-Phenylpropanoyl | 1.54 | 4.21 |

| 6e | 3-(4-Chlorophenyl)propanoyl | 0.86 | 1.87 |

| 7a | Benzoyl | > 10 | > 10 |

| 7e | 4-Chlorobenzoyl | 2.33 | 5.12 |

Experimental Protocols

Synthesis of 2-(1-(3-phenylpropanoyl)piperidin-4-yl)-1H-benzo[d]imidazole (6a): A Representative Protocol

A solution of 3-phenylpropanoic acid (1.2 mmol) in dichloromethane (DCM, 10 mL) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 mmol) and 1-hydroxybenzotriazole (HOBt, 1.5 mmol) at 0°C for 30 minutes. To this mixture, a solution of 2-(piperidin-4-yl)-1H-benzo[d]imidazole (1 mmol) and triethylamine (1.5 mmol) in DCM (10 mL) is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired product.

Inhibition of NO and TNF-α Production in RAW 264.7 Macrophages

RAW 264.7 macrophages are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The cells are then pre-treated with various concentrations of the test compounds for 1 hour before stimulation with lipopolysaccharide (LPS, 1 μg/mL) for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of nitrite in the culture supernatant is measured as an indicator of NO production using the Griess reagent. The absorbance at 540 nm is measured, and the IC50 values are calculated.

-

TNF-α ELISA: The concentration of TNF-α in the culture supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. The absorbance is measured at 450 nm, and the IC50 values are determined.

Signaling Pathway: NF-κB Inhibition

The anti-inflammatory effects of these 2-(piperidin-4-yl)-1H-benzo[d]imidazole derivatives are mediated, at least in part, through the inhibition of the NF-κB signaling pathway. In LPS-stimulated macrophages, the activation of Toll-like receptor 4 (TLR4) triggers a cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the nuclear translocation of the p65 subunit of NF-κB, which then induces the transcription of pro-inflammatory genes, including iNOS (producing NO) and TNF-α. The active compounds have been shown to restore the levels of IκBα and reduce the expression of p65 in the nucleus, indicating a blockade of this critical inflammatory pathway.[1][2]

Figure 1: NF-κB Signaling Pathway Inhibition.

II. NLRP3 Inflammasome Inhibition by 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one Derivatives

The NLRP3 inflammasome is a key component of the innate immune system, and its dysregulation is implicated in a variety of inflammatory diseases. Derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one have emerged as potent inhibitors of the NLRP3 inflammasome.

Quantitative Data: Inhibition of IL-1β Release

The inhibitory activity of these derivatives on IL-1β release from LPS and ATP-stimulated THP-1 cells is presented below.

| Compound ID | Modification | IL-1β Release Inhibition (%) at 10 μM[3][4][5][6] |

| 1 | 2-(2-chlorobenzyl)acryloyl on piperidine | 19.4 ± 0.4 |

| 9 | Phenylacetamido moiety with opened piperidine ring | 20.3 ± 1.3 |

| 13 | N-phenylacetamide on piperidine with meta-chloro substitution | 50.1 ± 1.2 |

| 18 | N-(ethyl-piperidin-4-ylmethyl-amine)-like moiety | 58.7 ± 2.5 |

Experimental Protocol: NLRP3 Inflammasome Inhibition Assay

Human monocytic THP-1 cells are differentiated into macrophages by treatment with phorbol 12-myristate 13-acetate (PMA) for 3 hours. The differentiated cells are then primed with LPS (1 μg/mL) for 3 hours. Following priming, the cells are treated with the test compounds for 1 hour before stimulation with ATP (5 mM) for 45 minutes to activate the NLRP3 inflammasome. The concentration of secreted IL-1β in the cell supernatant is measured by a commercial ELISA kit. The percentage of inhibition is calculated relative to vehicle-treated control cells.

Mechanism of Action

The precise mechanism by which these compounds inhibit the NLRP3 inflammasome is an area of active research. It is proposed that they may interfere with the assembly of the inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. By preventing this assembly, the autocatalytic activation of caspase-1 and the subsequent processing and release of IL-1β are blocked.

Figure 2: NLRP3 Inflammasome Activation and Inhibition Workflow.

III. Glycine Transporter 1 (GlyT1) Inhibition by 4-Benzoylpiperidine Derivatives

GlyT1 inhibitors are being investigated as a novel therapeutic approach for schizophrenia by enhancing N-methyl-D-aspartate (NMDA) receptor function. Certain 4-benzoylpiperidine derivatives have shown potent and selective GlyT1 inhibitory activity.

Quantitative Data: GlyT1 Inhibition

The in vitro inhibitory potency of a representative 4-benzoylpiperidine derivative is provided below.

| Compound ID | GlyT1 Inhibition IC50 (nM)[7][8][9] |

| 23q | 30 |

Experimental Protocol: GlyT1 Inhibition Assay

The inhibitory activity of the compounds on GlyT1 is determined using a [³H]glycine uptake assay in HEK293 cells stably expressing human GlyT1. Cells are incubated with the test compound and [³H]glycine for a specified time. The reaction is stopped by washing with ice-cold buffer, and the cells are lysed. The amount of radioactivity incorporated into the cells is measured by liquid scintillation counting. The IC50 values are calculated from the dose-response curves.

Signaling Pathway: Enhancement of NMDA Receptor Function

GlyT1 is responsible for the reuptake of glycine from the synaptic cleft. Glycine is a mandatory co-agonist for the NMDA receptor. By inhibiting GlyT1, these compounds increase the extracellular concentration of glycine, leading to enhanced activation of NMDA receptors. This potentiation of NMDA receptor signaling is believed to be beneficial in conditions like schizophrenia, where NMDA receptor hypofunction is implicated.[10][11]

Figure 3: GlyT1 Inhibition and NMDA Receptor Modulation.

IV. Histamine H3 Receptor Antagonism by Piperidine Derivatives

Histamine H3 receptor antagonists are of interest for the treatment of various central nervous system disorders. Piperidine derivatives have been identified as potent antagonists of this receptor.

Quantitative Data: Histamine H3 Receptor Binding Affinity

The binding affinity of piperidine derivatives to the human histamine H3 receptor is a key measure of their potency.

| Compound Class | Representative Ki (nM)[10][12][13][14] |

| Biphenyl Piperidine Derivatives | 21.7 - 88.9 |

| 4-Pyridylpiperidine Derivatives | 4.5 - 5.6 |

Experimental Protocol: Histamine H3 Receptor Binding Assay

Radioligand binding assays are performed using cell membranes from HEK-293 cells stably expressing the human histamine H3 receptor. The membranes are incubated with a radiolabeled ligand (e.g., [³H]Nα-methylhistamine) and various concentrations of the test compounds. The amount of bound radioligand is measured by scintillation counting after filtration to separate bound from free radioligand. The Ki values are calculated from the IC50 values obtained from the competition binding curves.[15]

Signaling Pathways of the Histamine H3 Receptor

The histamine H3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. H3 receptors also modulate other signaling pathways, including the MAPK and PI3K/Akt pathways, and can influence ion channel activity. As presynaptic autoreceptors and heteroreceptors, they inhibit the release of histamine and other neurotransmitters.[2][16][17][18]

Figure 4: Histamine H3 Receptor Signaling Pathways.

V. Antimicrobial Activity of this compound Hydrazide Derivatives

Hydrazide-hydrazone derivatives of this compound have been synthesized and evaluated for their antimicrobial properties against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

While some studies report inhibition zones, quantitative Minimum Inhibitory Concentration (MIC) data is crucial for assessing potency. The following table presents available data on the antimicrobial activity of these derivatives.

| Compound ID | Modification | Test Organism | Inhibition Zone (mm)[19][20][21][22] | MIC (μg/mL) |

| Bc1 | 4-Nitrobenzylidene hydrazide | Pseudomonas aeruginosa | 14 | Not Reported |

| Bc2 | 2-Hydroxybenzylidene hydrazide | Staphylococcus aureus | 12 | Not Reported |

| Bc3 | 4-Hydroxy-3-methoxybenzylidene hydrazide | Candida albicans | 16 | Not Reported |

| Bc4 | 2,4-Dichlorobenzylidene hydrazide | Bacillus subtilis | 13 | Not Reported |

Note: Further studies are required to determine the MIC values for a more comprehensive understanding of the antimicrobial potency.

Experimental Protocol: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the agar well diffusion method. Mueller-Hinton agar plates are inoculated with the test microorganisms. Wells are then punched into the agar, and a solution of the test compound in a suitable solvent (e.g., DMSO) is added to each well. The plates are incubated, and the diameter of the inhibition zone around each well is measured. For quantitative analysis, a broth microdilution method should be employed to determine the Minimum Inhibitory Concentration (MIC) values.[23][24][25]

Conclusion

The this compound scaffold is a privileged structure in drug discovery, giving rise to derivatives with a remarkable diversity of biological activities. The examples presented in this guide highlight their potential as anti-inflammatory agents, NLRP3 inflammasome inhibitors, GlyT1 inhibitors, histamine H3 receptor antagonists, and antimicrobial agents. The provided data, protocols, and pathway diagrams serve as a valuable resource for researchers aiming to further explore and develop novel therapeutics based on this versatile chemical framework. Further investigations into the mechanisms of action, optimization of potency and selectivity, and in vivo efficacy studies are warranted to fully realize the therapeutic potential of these compounds.

References

- 1. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2h-benzo[d]imidazole-2-one scaffold as a novel NLRP3 inhibitor [iris.unito.it]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. The mechanism of NLRP3 inflammasome activation and its pharmacological inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-benzoylpiperidine and 3-(piperidin-4-yl)benzo[d]isoxazole derivatives as potential and selective GlyT1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. research.mpu.edu.mo [research.mpu.edu.mo]

- 10. What are GlyT1 inhibitors and how do they work? [synapse.patsnap.com]

- 11. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]

- 12. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The histamine H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

- 19. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]

- 20. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ashpublications.org [ashpublications.org]

- 22. researchgate.net [researchgate.net]

- 23. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Antimicrobial Activity of Piper gaudichaudianum Kuntze and Its Synergism with Different Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

The Architectural Blueprint of Bioactivity: A Technical Guide to 4-Piperidin-1-yl-benzoic Acid and Its Derivatives

For Immediate Release

A Comprehensive Technical Analysis of the 4-Piperidin-1-yl-benzoic Acid Scaffold and its Role in the Development of Novel Therapeutic Agents

This in-depth technical guide, intended for researchers, scientists, and drug development professionals, delineates the current understanding of this compound and its derivatives, focusing on their mechanisms of action in biological systems. While this compound primarily serves as a versatile synthetic scaffold, its derivatives have demonstrated significant potential as antimicrobial, anti-inflammatory, and analgesic agents. This document provides a consolidated overview of the available quantitative data, detailed experimental methodologies, and the underlying signaling pathways associated with these bioactive molecules.

Core Scaffold: this compound

This compound is a foundational molecule in medicinal chemistry, valued as a key intermediate in the synthesis of a variety of pharmaceuticals.[1] Its structure, featuring a piperidine ring attached to a benzoic acid moiety, provides a versatile platform for chemical modification, leading to the generation of compounds with diverse pharmacological properties. Although the parent compound itself is not recognized for a specific biological mechanism of action, its true significance lies in the potent and varied activities of its derivatives.

Antimicrobial Derivatives: Hydrazide-Hydrazones

A notable class of derivatives synthesized from this compound are hydrazide-hydrazones, which have exhibited promising antimicrobial properties. These compounds are synthesized through the esterification of this compound, followed by treatment with hydrazine hydrate to form a hydrazide, which is then condensed with various aldehydes or ketones.[2]

Mechanism of Antimicrobial Action

The antimicrobial activity of hydrazone derivatives is often attributed to the presence of the azomethine group (-NH-N=CH-).[2] While the precise mechanism for the this compound hydrazone derivatives is a subject of ongoing investigation, a prominent hypothesis for hydrazones, in general, involves the inhibition of DNA gyrase.[3] DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. By binding to the active site of DNA gyrase, these compounds can disrupt its function, leading to bacterial cell death.

Caption: Proposed mechanism of antimicrobial action for hydrazone derivatives.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound hydrazide-hydrazone derivatives has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The following table summarizes the inhibition zones observed for a series of these compounds.

| Compound | Derivative | Staphylococcus aureus (Gram +) Inhibition Zone (mm) | Bacillus subtilis (Gram +) Inhibition Zone (mm) | Pseudomonas aeruginosa (Gram -) Inhibition Zone (mm) | Candida albicans (Fungus) Inhibition Zone (mm) |

| Bc1 | 4-hydroxy-3-methoxy-benzylidene | 18 | 17 | 20 | 20 |

| Bc2 | 4-dimethylamino-benzylidene | 17 | 16 | 19 | 19 |

| Bc3 | furan-2-yl-methylene | 16 | 17 | 18 | 18 |

| Bc4 | 4-nitro-benzylidene | 18 | 18 | 21 | 21 |

Data extracted from a study on new benzoic acid hydrazide derivatives substituted by piperidine.[2]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Disc Diffusion Method)

The antimicrobial activity of the synthesized hydrazone derivatives was determined using the agar disc diffusion method. A standardized microbial inoculum is uniformly spread on the surface of a Mueller-Hinton agar plate. Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The discs are then placed on the agar surface. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria). The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (in mm) around each disc, where microbial growth is absent.

Caption: Experimental workflow for the agar disc diffusion method.

Anti-inflammatory and Analgesic Derivatives

Derivatives of this compound have also been investigated for their potential as anti-inflammatory and analgesic agents. The mechanism of action for these activities often involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes, or the modulation of inflammatory signaling pathways like the NF-κB pathway.

Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition

Some anti-inflammatory compounds exert their effects by inhibiting the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, such as TNF-α and various cytokines. Certain derivatives of 4-(piperidin-4-yl)-1H-benzo[d]imidazole have been shown to inhibit this pathway by restoring the phosphorylation level of IκBα, thereby preventing NF-κB activation.[4]

Caption: Simplified NF-κB signaling pathway and the potential point of inhibition.

Further research is necessary to fully elucidate the quantitative efficacy and detailed experimental protocols for the analgesic and anti-inflammatory derivatives of this compound. The existing data, however, strongly suggests that this chemical scaffold is a promising starting point for the development of novel therapeutics in these areas.

Conclusion

This compound stands out as a valuable scaffold in medicinal chemistry. While the compound itself does not exhibit a direct biological mechanism of action, its derivatives, particularly hydrazide-hydrazones, have demonstrated significant potential as antimicrobial agents. Furthermore, other derivatives show promise as anti-inflammatory and analgesic compounds. This technical guide provides a foundational understanding of the current research, highlighting the mechanisms of action, quantitative data, and experimental methodologies associated with these promising derivatives. Continued exploration of this versatile scaffold is warranted to develop new and effective therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 3. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility and Stability Evaluation of 4-Piperidin-1-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative solubility and stability data for 4-Piperidin-1-yl-benzoic acid is limited. This guide, therefore, provides a comprehensive overview of the standard experimental protocols and data presentation formats that should be employed to thoroughly characterize this compound.

Introduction

This compound is a chemical entity that serves as a key intermediate in the synthesis of various derivatives with potential pharmacological activities. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement in any drug discovery and development pipeline. Poor solubility can hinder absorption and bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential drug product.

This technical guide outlines the essential studies required to build a robust solubility and stability profile for this compound. It details the standard experimental methodologies, provides templates for systematic data presentation, and visualizes the workflows for these critical characterization studies.

Part 1: Solubility Characterization

A comprehensive understanding of a compound's solubility in various aqueous and organic media is fundamental to its development. These studies inform formulation strategies, predict in vivo behavior, and are essential for designing further pharmacological and toxicological experiments.

Experimental Protocols

1. Thermodynamic Equilibrium Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

-

Principle: An excess amount of the solid compound is agitated in a specific solvent system until equilibrium is reached, meaning the concentration of the dissolved solute is at its maximum and constant over time.

-

Methodology:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline (PBS) pH 7.4, 0.1 M HCl, various organic solvents).

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (typically 25 °C and 37 °C) using an orbital shaker or rotator.[1] The agitation period is typically 24 to 72 hours to ensure equilibrium is reached.[2]

-

After agitation, allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Filter the aliquot to remove any remaining solid particles.

-

Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[1][3]

-

The determined concentration represents the equilibrium solubility of the compound in that specific solvent at that temperature.

-

2. pH-Dependent Solubility Profile

For ionizable compounds like this compound (which contains a carboxylic acid and a tertiary amine), solubility is highly dependent on the pH of the medium.

-

Principle: The solubility of the compound is measured across a range of pH values to understand how its ionization state affects its dissolution.

-

Methodology:

-

Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and higher).

-

Perform the shake-flask method as described above in each of these buffer solutions.

-

Measure the final pH of each saturated solution to ensure it has not shifted significantly.

-

Quantify the concentration of the dissolved compound in each buffer.

-

Plot the measured solubility (often on a logarithmic scale) against the final measured pH to generate a pH-solubility profile.

-

Data Presentation: Solubility

Quantitative solubility data should be organized into clear tables for easy interpretation and comparison.

Table 1: Thermodynamic Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) | Analytical Method |

|---|---|---|---|---|---|

| Water | 25 | Data | Data | Data | HPLC-UV |

| Water | 37 | Data | Data | Data | HPLC-UV |

| PBS (pH 7.4) | 37 | Data | Data | Data | HPLC-UV |

| 0.1 M HCl | 37 | Data | Data | Data | HPLC-UV |

| Methanol | 25 | Data | Data | Data | HPLC-UV |

| Ethanol | 25 | Data | Data | Data | HPLC-UV |

| DMSO | 25 | Data | Data | Data | HPLC-UV |

Table 2: pH-Dependent Solubility Profile of this compound at 37 °C

| Buffer System | Target pH | Final Measured pH | Solubility (µg/mL) |

|---|---|---|---|

| 0.1 M HCl | 1.2 | Data | Data |

| Acetate Buffer | 4.5 | Data | Data |

| Phosphate Buffer | 6.8 | Data | Data |

| Phosphate Buffer | 7.4 | Data | Data |

| Borate Buffer | 9.0 | Data | Data |

Visualization: Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Stability Assessment and Forced Degradation

Stability testing is mandated by regulatory agencies like the ICH and FDA to understand how a drug substance changes over time under the influence of various environmental factors.[4] Forced degradation (or stress testing) is a critical component of this, involving the intentional degradation of the compound under more severe conditions than those used for accelerated stability testing.[4][5]

The goals of forced degradation studies are to:

-

Identify likely degradation products.[4]

-

Establish degradation pathways.[4]

-

Determine the intrinsic stability of the molecule.[4]

-

Develop and validate a stability-indicating analytical method.

Experimental Protocols

A stability-indicating method, typically an HPLC method, must be developed first. This method must be able to separate the intact parent compound from all process impurities and degradation products.

1. Hydrolytic Degradation

-

Principle: To evaluate the compound's stability in aqueous solutions at acidic, basic, and neutral pH.

-

Methodology:

-

Prepare solutions of this compound (e.g., at 1 mg/mL) in 0.1 M HCl (acidic), water (neutral), and 0.1 M NaOH (basic).[5]

-

Store aliquots of these solutions at elevated temperatures (e.g., 60 °C) and at room temperature.[5]

-

Draw samples at predetermined time points (e.g., 0, 2, 6, 12, 24, 48 hours).

-

If necessary, neutralize the acidic and basic samples before analysis.

-

Analyze samples using the stability-indicating HPLC method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products. The goal is to achieve 5-20% degradation.[5]

-

2. Oxidative Degradation

-

Principle: To test the compound's susceptibility to oxidation.

-

Methodology:

-

Prepare a solution of the compound in a suitable solvent.

-

Add a common oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature and analyze at various time points.

-

Monitor the loss of the parent compound and the formation of degradants by HPLC.

-

3. Photolytic Degradation

-

Principle: To assess the compound's stability when exposed to light, as guided by ICH Q1B.

-

Methodology:

-

Expose the solid compound and a solution of the compound to a light source that provides combined UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy not less than 200 watt hours/square meter.

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.

-

Analyze the exposed and control samples by HPLC to quantify any photodegradation.

-

4. Thermal Degradation

-

Principle: To evaluate the stability of the solid compound at elevated temperatures.

-

Methodology:

-

Place the solid this compound in a controlled temperature oven (e.g., at 60 °C, 80 °C) for an extended period (e.g., up to several weeks).

-

Periodically remove samples and dissolve them in a suitable solvent.

-

Analyze by HPLC to check for the appearance of degradation products and any loss of the parent compound.

-

Data Presentation: Stability

Forced degradation results are typically summarized to show the extent of degradation under each stress condition.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | Parameters | Duration | % Degradation of Parent | No. of Degradants | Observations / Major Degradant Peak (RT) |

|---|---|---|---|---|---|

| Hydrolysis | 0.1 M HCl | 48 h @ 60°C | Data | Data | Data |

| Water (pH ~7) | 48 h @ 60°C | Data | Data | Data | |

| 0.1 M NaOH | 48 h @ 60°C | Data | Data | Data | |

| Oxidation | 3% H₂O₂ | 24 h @ RT | Data | Data | Data |

| Photolysis | ICH Q1B Light | Data | Data | Data | Data |

| Thermal | Solid State | 2 weeks @ 80°C | Data | Data | Data |

Visualization: Stability Workflow

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

References

- 1. solubility experimental methods.pptx [slideshare.net]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Review of 4-Piperidin-1-yl-benzoic Acid and its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Piperidin-1-yl-benzoic acid and its analogs, a class of compounds demonstrating significant potential across various therapeutic areas. This document details their synthesis, explores their diverse biological activities through quantitative data, and provides detailed experimental protocols for key assays. Furthermore, it visualizes the associated signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Core Compound and Analogs: A Versatile Scaffold

This compound serves as a versatile scaffold in medicinal chemistry. Its structure, featuring a benzoic acid moiety linked to a piperidine ring, allows for extensive modification to modulate its pharmacokinetic and pharmacodynamic properties. This adaptability has led to the development of a wide range of analogs with activities spanning from analgesic and anti-inflammatory to anticancer and neuroprotective effects.

Synthesis of this compound and its Analogs

The synthesis of this compound and its derivatives can be achieved through several established routes. A common and efficient method involves a three-step process starting from 4-aminobenzoic acid.

Experimental Protocol: Three-Step Synthesis

Step 1: Esterification of 4-Aminobenzoic Acid to Ethyl 4-Aminobenzoate (Benzocaine)

-

In a round-bottom flask, suspend 4-aminobenzoic acid in ethanol.

-

Slowly add concentrated sulfuric acid dropwise to the stirred mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent of Hexane/Ethyl Acetate (3:1).

-

After completion, allow the mixture to cool to room temperature and pour it into cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

-

Collect the resulting white precipitate of Ethyl 4-aminobenzoate by vacuum filtration.

-

Wash the solid with cold water and dry it.

Step 2: Acylation of Ethyl 4-Aminobenzoate to Ethyl 4-(2-chloroacetamido)benzoate

-

In a flask, dissolve the synthesized Ethyl 4-aminobenzoate in glacial acetic acid.

-

Add a saturated solution of sodium acetate.

-

Cool the mixture in an ice bath with continuous stirring.

-

Add chloroacetyl chloride dropwise to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring the mixture for 1-2 hours at room temperature.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the crude product by filtration, wash thoroughly with water to remove acetic acid, and dry.

-

The crude solid can be recrystallized from ethanol for purification.

Step 3: Nucleophilic Substitution to Yield Ethyl 4-(2-(piperidin-1-yl)acetamido)benzoate

-

In a round-bottom flask, combine Ethyl 4-(2-chloroacetamido)benzoate, anhydrous potassium carbonate, and acetonitrile.

-

To this stirred suspension, add piperidine.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The final product can be purified by recrystallization or column chromatography.

Biological Activities and Quantitative Data

Analogs of this compound have been investigated for a multitude of biological activities. The following tables summarize the quantitative data from various studies, highlighting the therapeutic potential of this chemical class.

Table 1: Anticancer Activity

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 10b | HepG2 | 0.12 | [1] |

| 10j | HepG2 | 0.13 | [1] |

IC50: The half maximal inhibitory concentration.

Table 2: Enzyme Inhibition

| Compound ID | Target Enzyme | Inhibition | Value (µM) | Reference |

| 7 | Tyrosinase | IC50 | 1.09 | |

| Kojic Acid (Standard) | Tyrosinase | IC50 | 16.67 | |

| L-Mimosine (Standard) | Tyrosinase | IC50 | 3.68 | |

| 33 | Acetylcholinesterase (AChE) | IC50 | 8.3 | |

| 33 | Acetylcholinesterase (AChE) | Ki | 5.2 |

IC50: The half maximal inhibitory concentration. Ki: Inhibition constant.

Table 3: Antimicrobial Activity

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 39 | Staphylococcus aureus | 1 | |

| 39 | Bacillus subtilis | 1 | |

| 40 | Staphylococcus aureus | 1 | |

| 40 | Bacillus subtilis | 1 |

MIC: Minimum Inhibitory Concentration.

Key Signaling Pathways

The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways. One such pathway is the Hypoxia-Inducible Factor 1 (HIF-1) signaling cascade, which plays a crucial role in cellular adaptation to low oxygen levels and is a key target in cancer therapy.

References

An In-depth Technical Guide to the Reactivity of the Piperidine Moiety in 4-Piperidin-1-yl-benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of the piperidine moiety within the 4-Piperidin-1-yl-benzoic acid scaffold. This information is critical for researchers and scientists involved in the synthesis and modification of this important structural motif, which is prevalent in medicinal chemistry. The guide details key reactions, presents quantitative data in a structured format, provides explicit experimental protocols, and visualizes reaction pathways and workflows.

The this compound structure features a tertiary amine within the piperidine ring and a carboxylic acid group on the benzene ring. The reactivity of this molecule can be directed at several positions: the nitrogen of the piperidine ring, the alpha-carbons of the piperidine ring, and the aromatic ring itself. Understanding the interplay of these reactive sites is crucial for the successful design and synthesis of novel derivatives.

Data Presentation: Quantitative Reaction Data

The following tables summarize quantitative data for key reactions involving the piperidine moiety and related structures, providing insights into expected yields under various conditions.

| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| N-Alkylation (Reductive Amination) | 4-(Piperidin-4-yl)aniline | Benzaldehyde, Sodium triacetoxyborohydride, Dichloromethane, Room Temperature, 12-16h | N-benzyl-4-(piperidin-4-yl)aniline | Not specified, but a standard protocol is provided | [1] |

| Nucleophilic Aromatic Substitution | Methyl 2-fluoro-5-(methylsulfonyl)benzoate | Piperidine, THF, Microwave, 100°C, 40 min; then 2N NaOH, 60°C, 2h | 5-(Methylsulfonyl)-2-(piperidin-1-yl)benzoic acid | 79% | [2] |

| Nucleophilic Aromatic Substitution | Methyl 2-fluoro-5-(N-methylsulfamoyl)benzoate | Piperidine, THF, Microwave, 100°C, 40 min; then 2N NaOH, 60°C, 2h | 5-(N-methylsulfamoyl)-2-(piperidin-1-yl)benzoic acid | 52% | [2] |

| Nucleophilic Aromatic Substitution | 11a (a nitro-substituted aromatic) | Piperidine | 5-Nitro-2-(piperidin-1-yl)benzoic acid (13b) | 56% | [2] |

| Buchwald-Hartwig Amination | Methyl 2-bromobenzoate | Piperidine, Tris(dibenzylideneacetone)dipalladium(0), XPhos, Sodium tert-butoxide, Toluene, 100°C, 12-24h | Methyl 2-(piperidin-1-yl)benzoate | >80% (based on similar reactions) | [3] |

Core Reactivity of the Piperidine Moiety

The piperidine moiety in this compound is a versatile functional group that can undergo several important transformations. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, driving its reactivity in N-alkylation and N-acylation reactions. The adjacent methylene groups can also be subject to oxidation.

N-Alkylation

The introduction of alkyl groups onto the piperidine nitrogen can significantly modulate the physicochemical and pharmacological properties of the parent molecule.[1] A common method for N-alkylation is reductive amination.[1]

N-Acylation

N-acylation is a fundamental reaction for the synthesis of amides. In the context of drug discovery, this reaction is frequently used to introduce a wide range of substituents, often to explore structure-activity relationships. Coupling agents are typically employed to facilitate the formation of the amide bond between the piperidine nitrogen and a carboxylic acid.

Oxidation

The piperidine ring can be oxidized to form N-oxide derivatives.[4] This transformation can be relevant in metabolism studies and for modifying the polarity and pharmacokinetic profile of a molecule.

Reactions of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions such as nitration and sulfonation. The piperidine group is an activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. The regioselectivity of substitution will depend on the reaction conditions and the interplay of these electronic effects.

Experimental Protocols

Protocol 1: N-Alkylation via Reductive Amination (Representative)

This protocol describes a general procedure for the N-alkylation of a piperidine-containing scaffold using reductive amination.[1]

Materials:

-

4-(Piperidin-4-yl)aniline (or a similar piperidine-containing starting material)

-

Aldehyde or Ketone (e.g., Benzaldehyde)

-

Sodium triacetoxyborohydride

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and Hexanes (for chromatography)

Procedure:

-

To a stirred solution of the piperidine-containing starting material (1.0 eq) in anhydrous DCM at room temperature, add the aldehyde or ketone (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes to form the iminium intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring the reaction mixture at room temperature for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Amide Coupling (Representative)

This protocol outlines a general procedure for the acylation of a piperidine nitrogen using a carboxylic acid and a coupling agent.[5][6]

Materials:

-

A piperidine-containing compound (e.g., 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one)

-

Carboxylic acid

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the piperidine-containing compound (1.23 eq), the carboxylic acid (1.84 eq), DIPEA (1.84 eq), HOBt (0.184 eq), and HBTU (1.84 eq) in DMF.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction progress by TLC.

-

Work-up typically involves dilution with an organic solvent like ethyl acetate and washing with aqueous solutions to remove the coupling reagents and base.

-

The organic layer is then dried and concentrated, and the crude product is purified by chromatography.

Protocol 3: Saponification of a Methyl Ester to the Carboxylic Acid

This protocol describes the hydrolysis of a methyl ester to the corresponding carboxylic acid, a key step if starting from an esterified form of this compound.[3][6]

Materials:

-

Methyl 2-(piperidin-1-yl)benzoate (or similar ester)

-

Methanol

-

2 M aqueous Sodium Hydroxide (NaOH) solution

-

2N Hydrochloric Acid (HCl)

-

Dichloromethane (DCM) or Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of the methyl ester (1.0 eq) in methanol, add a 2 M aqueous solution of sodium hydroxide (2.0 eq).[6]

-

Heat the mixture to reflux and stir for 4 hours, or stir at room temperature until the reaction is complete as monitored by TLC.[3][6]

-

After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-6 with 2N HCl.[3][6] A precipitate may form.

-

Extract the aqueous layer with DCM or ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

Visualizations

The following diagrams illustrate key reactivity principles and experimental workflows.

Caption: General reactivity of the piperidine nitrogen.

Caption: Workflow for N-alkylation via reductive amination.

Caption: Workflow for N-acylation via amide coupling.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Piperidin-1-YL benzoate | 5542-49-4 | Benchchem [benchchem.com]

- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Methodological & Application

Synthetic Routes to 4-(Piperidin-1-yl)benzoic Acid and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-(piperidin-1-yl)benzoic acid and its derivatives. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on clear, actionable data and methodologies.

Introduction

4-(Piperidin-1-yl)benzoic acid and its structural analogs are important building blocks in medicinal chemistry. The piperidine moiety is a common feature in many pharmaceuticals, valued for its ability to improve physicochemical properties such as solubility and lipophilicity. This document outlines two primary synthetic strategies for accessing the core scaffold: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination.

Key Synthetic Methodologies

The synthesis of 4-(piperidin-1-yl)benzoic acid and its derivatives can be primarily achieved through two robust chemical transformations.

Nucleophilic Aromatic Substitution (SNAr)

A direct and widely used method involves the nucleophilic aromatic substitution of a halo-substituted benzoic acid with piperidine.[1] This approach is often favored for its simplicity and cost-effectiveness. The reaction typically proceeds by reacting a 4-halobenzoic acid (e.g., 4-chloro- or 4-fluorobenzoic acid) with piperidine, often in the presence of a base and at elevated temperatures.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][3][4] This method offers a broad substrate scope and is particularly useful when SNAr reactions are sluggish or fail.[4] The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2][5]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data for the synthesis of 4-(piperidin-1-yl)benzoic acid derivatives based on literature findings.

| Product | Starting Materials | Method | Catalyst/Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 5-Nitro-2-(piperidin-1-yl)benzoic acid | Methyl 2-fluoro-5-nitrobenzoate, Piperidine | SNAr | NaOH | THF, MeOH, H₂O | 60 | 2 | 56 | [6] |

| 5-(Methylsulfonyl)-2-(piperidin-1-yl)benzoic acid | Methyl 2-fluoro-5-(methylsulfonyl)benzoate, Piperidine | SNAr | NaOH | THF | 60 | 2 | 79 | [6] |

| 5-(N-methylsulfamoyl)-2-(piperidin-1-yl)benzoic acid | Methyl 2-fluoro-5-(N-methylsulfamoyl)benzoate, Piperidine | SNAr | NaOH | THF | 60 | 2 | 52 | [6] |

| 4-(2-Piperidinoethoxy)benzoic acid hydrochloride | Methyl 4-hydroxybenzoate, β-chloroethylpiperidine HCl | Williamson Ether Synthesis & Hydrolysis | K₂CO₃, HCl | Amyl acetate | 120 | 4-4.5 | High | [7] |

| Ethyl 4-(2-piperidinoethoxy)benzoate | Ethyl 4-hydroxybenzoate, Piperidine | SNAr variation | K₂CO₃ | Anisole | 85 | 120 | >95 | [8] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Synthesis of 5-Nitro-2-(piperidin-1-yl)benzoic acid via SNAr[6]

-

Reaction Setup: In a microwave tube, dissolve methyl 2-fluoro-5-nitrobenzoate (0.5 g) in NMP (5 mL).

-